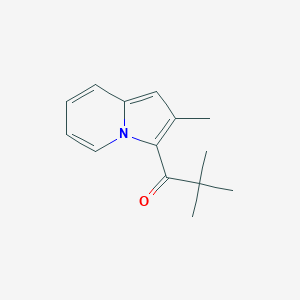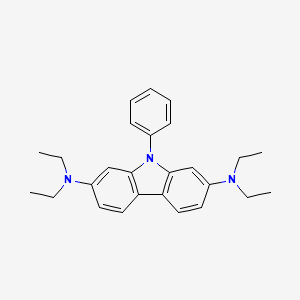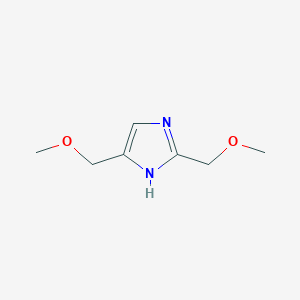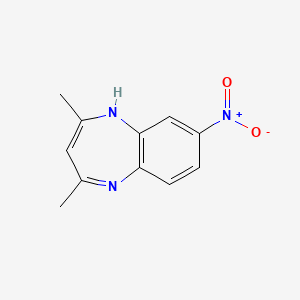
1H-1,5-Benzodiazepine, 2,4-dimethyl-7-nitro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-1,5-Benzodiazepine, 2,4-dimethyl-7-nitro- is a chemical compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their wide range of pharmacological effects, including anxiolytic, hypnotic, and anticonvulsant properties. The specific structure of 1H-1,5-Benzodiazepine, 2,4-dimethyl-7-nitro- includes two methyl groups at positions 2 and 4, and a nitro group at position 7, which may contribute to its unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,5-Benzodiazepine, 2,4-dimethyl-7-nitro- typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,4-dimethylaniline with nitrobenzoyl chloride under acidic conditions to form the corresponding benzodiazepine ring. The reaction conditions often include the use of a strong acid, such as hydrochloric acid, and a suitable solvent, like dichloromethane, to facilitate the cyclization process .
Industrial Production Methods
Industrial production of 1H-1,5-Benzodiazepine, 2,4-dimethyl-7-nitro- may involve continuous flow synthesis techniques. Continuous flow chemistry allows for the efficient and scalable production of benzodiazepines by maintaining precise control over reaction conditions and minimizing the risk of side reactions . This method is particularly advantageous for producing large quantities of the compound with high purity.
化学反応の分析
Types of Reactions
1H-1,5-Benzodiazepine, 2,4-dimethyl-7-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methyl groups can be substituted with other functional groups to create new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzodiazepines, which may have different pharmacological properties depending on the nature of the substituents .
科学的研究の応用
1H-1,5-Benzodiazepine, 2,4-dimethyl-7-nitro- has several scientific research applications:
Chemistry: It serves as a precursor for synthesizing other benzodiazepine derivatives.
Biology: The compound is used in studies to understand the interaction of benzodiazepines with biological receptors.
Medicine: Research focuses on its potential therapeutic effects, including anxiolytic and anticonvulsant properties.
作用機序
The mechanism of action of 1H-1,5-Benzodiazepine, 2,4-dimethyl-7-nitro- involves its interaction with central benzodiazepine receptors, which are associated with inhibitory gamma-aminobutyric acid (GABA) receptors. This interaction enhances the binding activity of GABA, leading to increased inhibitory effects in the central nervous system. The compound’s effects are mediated through the modulation of GABAergic neurotransmission, resulting in anxiolytic, sedative, and anticonvulsant effects .
類似化合物との比較
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic and anticonvulsant properties.
Nitrazepam: Another benzodiazepine used for its hypnotic effects.
Clonazepam: Known for its anticonvulsant properties.
Uniqueness
1H-1,5-Benzodiazepine, 2,4-dimethyl-7-nitro- is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other benzodiazepines. The presence of the nitro group at position 7 and the methyl groups at positions 2 and 4 may influence its binding affinity and efficacy at benzodiazepine receptors .
特性
CAS番号 |
125910-77-2 |
|---|---|
分子式 |
C11H11N3O2 |
分子量 |
217.22 g/mol |
IUPAC名 |
2,4-dimethyl-8-nitro-1H-1,5-benzodiazepine |
InChI |
InChI=1S/C11H11N3O2/c1-7-5-8(2)13-11-6-9(14(15)16)3-4-10(11)12-7/h3-6,13H,1-2H3 |
InChIキー |
RIOVRGVAGPKZGH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC2=C(N1)C=C(C=C2)[N+](=O)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,3'-Sulfonylbis[7-(diethylamino)-2H-1-benzopyran-2-one]](/img/structure/B14301380.png)
![1-{[(Hex-5-yn-1-yl)oxy]methyl}-4-methoxybenzene](/img/structure/B14301381.png)
![Ethanethiol, 2-[(triethylsilyl)oxy]-](/img/structure/B14301382.png)

![Bis[(naphthalen-2-yl)oxy]boranyl](/img/structure/B14301391.png)
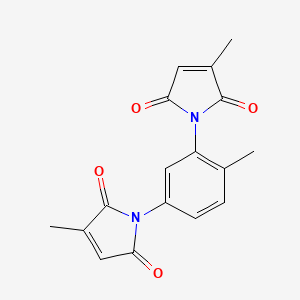
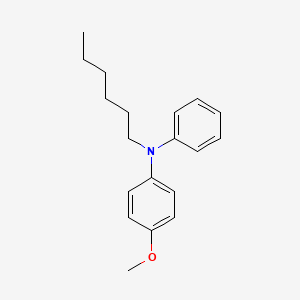
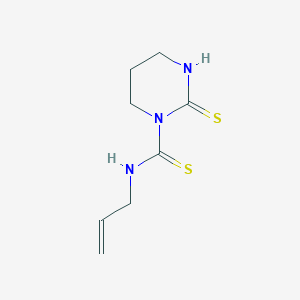
![Phosphonium, [(3-phenoxyphenyl)methyl]triphenyl-, iodide](/img/structure/B14301414.png)
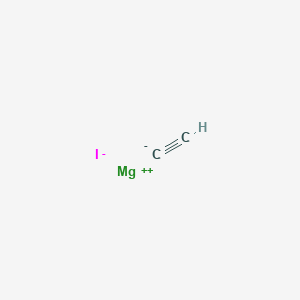
![2-{[2-(Acryloyloxy)propoxy]carbonyl}benzoate](/img/structure/B14301431.png)
